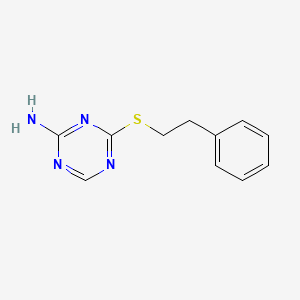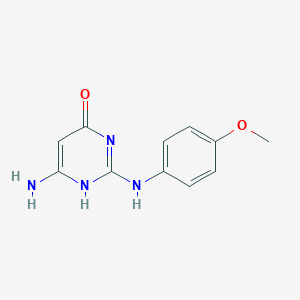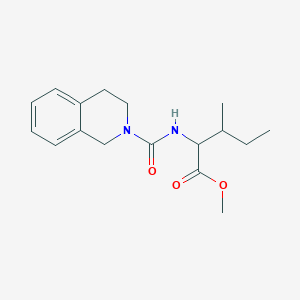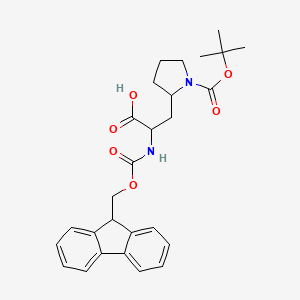
1-benzyl-1H-indole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1H-indole-6-carbaldehyde is a versatile organic compound characterized by its indole core structure, which is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is known for its potential biological activities and applications in various fields of research, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
1-Benzyl-1H-indole-6-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II , and it also plays a role in the preparation of inhibitors of Bcl-2 family of proteins . These proteins are key targets in the treatment of various diseases, including cancer.
Mode of Action
The compound interacts with its targets, such as the C-terminal domain of RNA polymerase II and Bcl-2 family of proteins, through a process known as electrophilic substitution . This interaction results in changes to the function of these proteins, potentially inhibiting their activity .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the pathway of RNA synthesis by inhibiting RNA polymerase II . It can also affect the apoptosis pathway by inhibiting Bcl-2 family proteins .
Pharmacokinetics
Like many indole derivatives, it is expected to have good bioavailability due to its aromatic nature .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For example, by inhibiting RNA polymerase II, it could potentially interfere with RNA synthesis and thus protein production . By inhibiting Bcl-2 family proteins, it could potentially induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
1-Benzyl-1H-indole-6-carbaldehyde interacts with various enzymes, proteins, and other biomolecules. It has been used as a reactant in Nazarov type electrocyclization and in the preparation of inhibitors of Bcl-2 family of proteins . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The application of indole derivatives, such as this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1H-indole-6-carbaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Benzyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of 1-Benzyl-1H-indole-6-ethanol.
Substitution: Substitution reactions can lead to the formation of various benzylated or alkylated derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in multicomponent reactions (MCRs) to generate biologically active structures.
Biology: Indole derivatives, including 1-Benzyl-1H-indole-6-carbaldehyde, exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound has shown potential in the development of new therapeutic agents for the treatment of cancer, microbial infections, and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
類似化合物との比較
1-Benzyl-1H-indole-6-carbaldehyde is structurally similar to other indole derivatives, such as 1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde. its unique benzyl group at the 1-position and the aldehyde group at the 6-position contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications and research studies.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
1-benzylindole-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-15-8-9-17(16(15)10-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVGGFDUDFBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)


